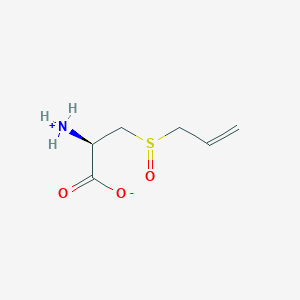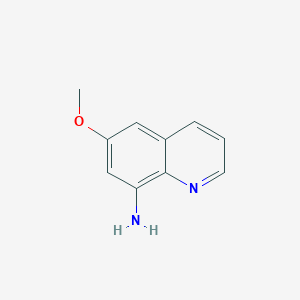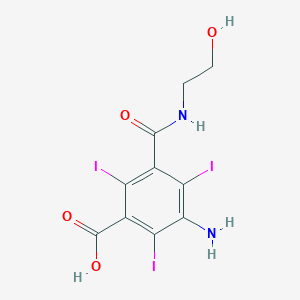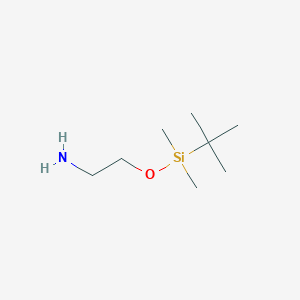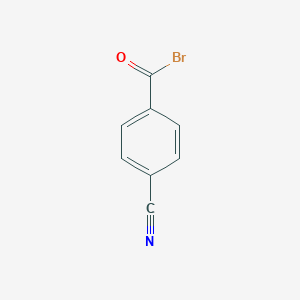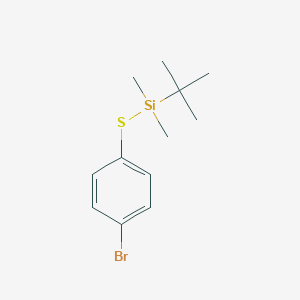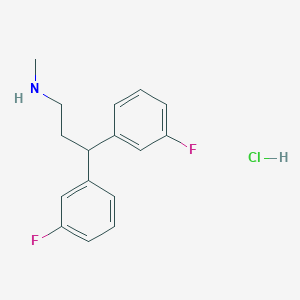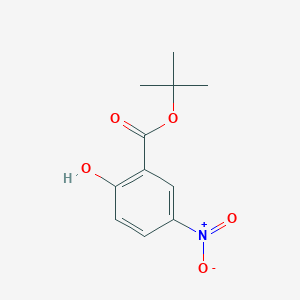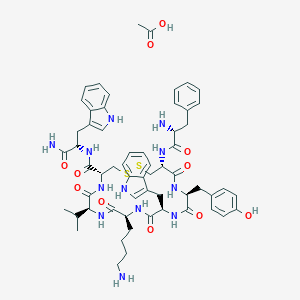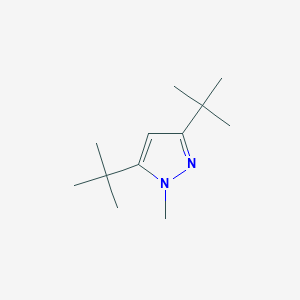
1-Methyl-3,5-di-t-butylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,5-di-t-butylpyrazole (MDBP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDBP belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
1-Methyl-3,5-di-t-butylpyrazole is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, 1-Methyl-3,5-di-t-butylpyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-Methyl-3,5-di-t-butylpyrazole can reduce inflammation and pain. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to interact with certain receptors in the brain, which may contribute to its analgesic and anxiolytic effects.
Biochemische Und Physiologische Effekte
1-Methyl-3,5-di-t-butylpyrazole has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-Methyl-3,5-di-t-butylpyrazole has been shown to reduce pain and inflammation, as well as exhibit anxiolytic effects. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3,5-di-t-butylpyrazole.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3,5-di-t-butylpyrazole has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and exhibits excellent charge transport properties. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to have low toxicity, making it a safe material for use in biological studies. However, one limitation of 1-Methyl-3,5-di-t-butylpyrazole is its limited solubility in certain solvents, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3,5-di-t-butylpyrazole. One area of interest is the development of new organic electronic devices based on 1-Methyl-3,5-di-t-butylpyrazole. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3,5-di-t-butylpyrazole, as well as its potential applications in the field of medicine. Finally, the synthesis of new derivatives of 1-Methyl-3,5-di-t-butylpyrazole may lead to the development of compounds with improved properties and applications.
Synthesemethoden
1-Methyl-3,5-di-t-butylpyrazole can be synthesized by the reaction of 3,5-di-t-butyl-1H-pyrazole with methyl iodide in the presence of a base. The synthesis of 1-Methyl-3,5-di-t-butylpyrazole has been optimized to obtain high yields and purity. The method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,5-di-t-butylpyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Methyl-3,5-di-t-butylpyrazole is in the field of organic electronics. 1-Methyl-3,5-di-t-butylpyrazole has been shown to exhibit excellent charge transport properties, making it a suitable material for the fabrication of organic field-effect transistors (OFETs). OFETs based on 1-Methyl-3,5-di-t-butylpyrazole have shown high mobility, low threshold voltage, and good stability, making them ideal for use in electronic devices.
Eigenschaften
CAS-Nummer |
141665-18-1 |
|---|---|
Produktname |
1-Methyl-3,5-di-t-butylpyrazole |
Molekularformel |
C12H22N2 |
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
3,5-ditert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C12H22N2/c1-11(2,3)9-8-10(12(4,5)6)14(7)13-9/h8H,1-7H3 |
InChI-Schlüssel |
HOPUBWIABHRCKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN1C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=NN1C)C(C)(C)C |
Andere CAS-Nummern |
141665-18-1 |
Synonyme |
1-methyl-3,5-ditert-butyl-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
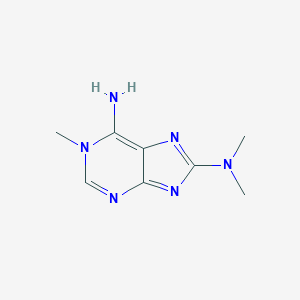
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
